5-Phenylnicotinic Acid

Description

Properties

IUPAC Name |

5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFXHYRIHRTEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323545 | |

| Record name | 5-Phenylnicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-12-5 | |

| Record name | 10177-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylnicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Phenylnicotinic Acid CAS 10177-12-5 properties

An In-depth Technical Guide to 5-Phenylnicotinic Acid (CAS 10177-12-5) for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Our focus extends beyond a simple recitation of properties to an integrated discussion of its synthesis, characterization, potential applications, and safe handling, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Characteristics

This compound is a derivative of nicotinic acid (Vitamin B3), distinguished by a phenyl group at the 5-position of the pyridine ring.[1] This substitution significantly influences its steric and electronic properties compared to the parent molecule, opening new avenues for its application in medicinal chemistry and materials science. The presence of the aromatic phenyl ring, the heterocyclic pyridine core, and the carboxylic acid functional group creates a molecule with diverse chemical reactivity and potential for targeted biological interactions.[1]

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, from reaction setup to purification and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 10177-12-5 | [1][2][3] |

| Molecular Formula | C₁₂H₉NO₂ | [1][2][3] |

| Molecular Weight | 199.21 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Melting Point | ~260 °C | [2] |

| Boiling Point | 420.1 °C at 760 mmHg | [2] |

| Density | 1.241 g/cm³ | [2] |

| Flash Point | 207.8 °C | [2] |

| Synonyms | 5-Phenylpyridine-3-carboxylic acid | [1][2] |

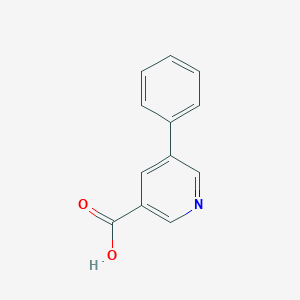

Structural Representation

The two-dimensional structure of this compound highlights the key functional groups available for chemical modification.

Caption: 2D Structure of this compound.

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its structure and data from the parent compound, nicotinic acid. It is expected to exhibit moderate solubility in water, which can be enhanced at basic pH due to the deprotonation of the carboxylic acid.[1] It is generally soluble in organic solvents like DMSO and dimethylformamide.[4][5] For experimental work, solubility testing in the chosen reaction or analysis solvent is a mandatory preliminary step.

Synthesis and Purification Workflow

A robust and reproducible synthesis is paramount for obtaining high-quality material. For this compound, a Suzuki-Miyaura cross-coupling reaction is the most logical and field-proven approach, offering high yields and functional group tolerance.[6][7] This method involves the palladium-catalyzed coupling of a halogenated pyridine derivative with phenylboronic acid.

Proposed Synthetic Pathway: Suzuki Coupling

The workflow below outlines the synthesis starting from commercially available 5-bromonicotinic acid.

References

- 1. CAS 10177-12-5: this compound | CymitQuimica [cymitquimica.com]

- 2. 10177-12-5 this compound this compound - CAS Database [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 5-Phenylnicotinic Acid Scaffold

An In-depth Technical Guide to the Synthesis of 5-Phenylpyridine-3-carboxylic Acid

5-Phenylpyridine-3-carboxylic acid, also known as 5-phenylnicotinic acid, is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 3-position.[1][2][3] Its molecular formula is C₁₂H₉NO₂ and its CAS number is 10177-12-5.[1][4][5][6] This scaffold is of significant interest to researchers in medicinal chemistry and drug development. Pyridine carboxylic acid isomers and their derivatives are foundational components in a vast number of therapeutic agents, targeting diseases ranging from cancer and diabetes to neurological and cardiovascular disorders.[7][8]

The strategic placement of the phenyl and carboxylic acid groups on the pyridine core provides a unique three-dimensional structure and electronic profile, making it a versatile building block for creating molecules that can interact with biological targets.[1] The carboxylic acid moiety serves as a convenient handle for forming amides or esters, while the phenyl group can be further functionalized to modulate properties like lipophilicity, metabolic stability, and target binding affinity.[9] This guide provides an in-depth exploration of the primary synthetic strategies employed to construct this valuable molecule, aimed at researchers and professionals in the field.

Part 1: Retrosynthetic Analysis - Deconstructing the Target Molecule

A logical approach to synthesizing 5-phenylpyridine-3-carboxylic acid begins with a retrosynthetic analysis, which identifies the key bond disconnections and reveals the most viable forward-synthetic pathways. Two primary strategies emerge: forming the core pyridine ring with the substituents already in place, or constructing the key C-C bond between a pre-formed pyridine ring and the phenyl group.

This analysis highlights two dominant families of synthesis methods:

-

Cross-Coupling Reactions: The most common approach involves a Suzuki-Miyaura coupling reaction.

-

Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors, such as in the Hantzsch or Kröhnke syntheses.

Part 2: The Workhorse Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[10][11] For the synthesis of 5-phenylpyridine-3-carboxylic acid, this translates to the coupling of a 5-halopyridine-3-carboxylic acid (typically 5-bromonicotinic acid) with phenylboronic acid.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for success.

-

Catalyst: A Palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.

-

Ligand: Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are essential.[10] They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11][12]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative example based on established literature procedures.[12]

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), under a positive flow of inert gas.

-

Reaction: Heat the mixture to 85-95°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4. This protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with water and then a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure 5-phenylpyridine-3-carboxylic acid.

| Parameter | Typical Conditions | Rationale |

| Halide Source | 5-Bromonicotinic Acid | Good balance of reactivity and stability. Iodides are more reactive but costlier; chlorides are less reactive.[13] |

| Boron Source | Phenylboronic Acid | Commercially available, stable, and effective. |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a direct source of Pd(0). Pd(OAc)₂ with bulky phosphine ligands is highly efficient. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strength of base can influence reaction rate and prevent side reactions. Cs₂CO₃ is often used for challenging couplings. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic/aqueous mixture solubilizes both organic and inorganic components. |

| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers for oxidative addition and reductive elimination. |

| Yield | Moderate to Good | Typically in the range of 70-95%, depending on specific conditions and scale. |

Part 3: Synthesis via Pyridine Ring Formation

An alternative to functionalizing a pre-existing pyridine is to construct the ring itself from acyclic precursors. These multi-component reactions are highly convergent and atom-economical.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate).[14][15] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.

Causality and Mechanistic Insight: To obtain the desired 5-phenyl-3-carboxylate structure, specific starting materials are required. The reaction proceeds through a series of condensations and cyclizations.

-

Knoevenagel Condensation: The aldehyde (benzaldehyde) reacts with one equivalent of a β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.

-

Michael Addition & Cyclization: The enamine adds to the Knoevenagel product, and the resulting intermediate cyclizes and dehydrates to form the dihydropyridine ring.[15]

-

Aromatization: The dihydropyridine is oxidized using an oxidizing agent (e.g., nitric acid, DDQ, or air) to furnish the final pyridine product. Subsequent hydrolysis of the ester at the 3-position would yield the carboxylic acid.

While powerful for generating diversity, the Hantzsch synthesis can sometimes suffer from lower yields and require an additional oxidation step, making the Suzuki coupling often more direct for this specific target.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is another versatile method for preparing highly substituted pyridines.[16][17] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[18]

Causality and Mechanistic Insight:

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.

-

Michael Addition: This ylide acts as a nucleophile, attacking the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.

-

Cyclization/Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia and subsequently cyclizes, dehydrates, and eliminates the pyridine leaving group to form the aromatic pyridine product.[18]

For the synthesis of 5-phenylpyridine-3-carboxylic acid, one would need to use precursors that install the phenyl group at the 5-position and a carboxylate precursor at the 3-position. This method's main advantage is its tolerance for a wide variety of substituents on both reactants.[16]

Part 4: Modern Approaches - Direct C-H Arylation

A more recent and atom-economical strategy is the direct C-H arylation of pyridine-3-carboxylic acid. This approach avoids the need for pre-halogenated starting materials by directly converting a C-H bond on the pyridine ring into a C-C bond with an aryl partner.

Causality and Mechanistic Insight: These reactions are typically catalyzed by transition metals like palladium or ruthenium.[19][20] The carboxylic acid group can act as a directing group, guiding the metal catalyst to functionalize an ortho C-H bond. However, due to the electronic properties of the pyridine ring, arylation often occurs at positions electron-deficient and not adjacent to the nitrogen lone pair, making the 3- and 5-positions potential targets.[19]

-

Catalyst Systems: Palladium-carboxylate systems or Ruthenium-phosphine complexes are often employed.[19][20]

-

Regioselectivity: Achieving high regioselectivity for the C-5 position over other C-H bonds is the primary challenge. The specific ligand, oxidant, and reaction conditions are tuned to favor the desired isomer. While powerful, developing a highly selective C-H arylation for this specific substrate may require more optimization than a standard Suzuki coupling.

Part 5: Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Key Disadvantages | Starting Materials |

| Suzuki-Miyaura Coupling | High yields, excellent functional group tolerance, reliable, well-established. | Requires pre-halogenated starting materials, potential for catalyst contamination in the product. | 5-Bromonicotinic acid, Phenylboronic acid. |

| Hantzsch Synthesis | Multi-component (high convergence), builds complexity quickly. | Requires a separate oxidation step, can have moderate yields, may produce byproducts. | Benzaldehyde, β-ketoesters, ammonia source. |

| Kröhnke Synthesis | Highly versatile for polysubstituted pyridines, mild reaction conditions.[16] | Requires synthesis of the pyridinium salt precursor. | α-Pyridinium ketone salts, α,β-unsaturated carbonyls. |

| Direct C-H Arylation | High atom economy, avoids halogenated intermediates, fewer synthetic steps. | Regioselectivity can be a major challenge, may require specialized catalysts and optimization. | Pyridine-3-carboxylic acid, Phenyl source (e.g., benzene or PhI). |

Conclusion

The synthesis of 5-phenylpyridine-3-carboxylic acid can be accomplished through several effective strategies. For reliability, high yield, and substrate availability, the Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid and phenylboronic acid remains the gold standard and the most frequently employed method in both academic and industrial settings. Cyclocondensation reactions like the Hantzsch and Kröhnke syntheses offer powerful alternatives for building the core heterocyclic ring, particularly when generating diverse libraries of analogues. Finally, direct C-H arylation represents the cutting edge of synthetic efficiency, and while it presents challenges in selectivity, it holds promise for more sustainable and streamlined future syntheses. The choice of method ultimately depends on the specific needs of the researcher, considering factors such as scale, cost, available starting materials, and the desired level of molecular diversity.

References

- 1. CAS 10177-12-5: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 10177-12-5 this compound this compound - CAS Database [chemnet.com]

- 4. This compound | 10177-12-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 5-PHENYLPYRIDINE-3-CARBOXYLIC ACID | CAS 10177-12-5 [matrix-fine-chemicals.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 17. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Introduction to 5-Phenylnicotinic Acid: A Molecule of Interest

An In-depth Technical Guide to the Crystal Structure of 5-Phenylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated crystal structure of this compound, a molecule of interest in medicinal chemistry and materials science.[1][2] While a definitive published structure is not yet available in open crystallographic databases, this document, grounded in established principles of crystallography and supramolecular chemistry, outlines the expected structural features and the experimental workflows required for their determination. By synthesizing data from analogous nicotinic acid derivatives and phenyl-pyridine systems, we present a predictive analysis of the molecular geometry and the critical intermolecular interactions that govern its solid-state architecture.

This compound (C₁₂H₉NO₂) is a derivative of nicotinic acid (Vitamin B3) featuring a phenyl group at the 5-position of the pyridine ring.[1][3] This substitution is significant as it introduces opportunities for π-π stacking interactions, which, in conjunction with the robust hydrogen bonding capabilities of the carboxylic acid and pyridine nitrogen, can be leveraged to design novel solid forms with tailored physicochemical properties.[4][5] Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for drug development, as properties such as solubility, stability, and bioavailability are intrinsically linked to the crystal structure.[2]

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a systematic process. The following workflow outlines the essential stages, from obtaining the material to elucidating its three-dimensional structure.

Caption: Experimental workflow for determining the crystal structure of this compound.

Synthesis and Purification

A common route to synthesize this compound involves the Suzuki coupling of a halogenated nicotinic acid derivative with phenylboronic acid. Regardless of the synthetic method, achieving high purity (>99%) is critical, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

Protocol: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol).

-

Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

-

Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

-

Verification: Confirm purity using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth

Growing a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic approach to screening various solvents and techniques is recommended.

Protocol: Crystallization by Slow Evaporation

-

Prepare a Saturated Solution: In a clean vial, dissolve the purified this compound in a suitable solvent (e.g., a mixture of ethanol and water) at room temperature to create a nearly saturated solution.

-

Filter: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter.

-

Evaporation: Cover the vial with a cap that has been pierced with a needle a few times to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Anticipated Crystal Structure: A Predictive Analysis

Based on the known crystal chemistry of nicotinic acids and related aromatic carboxylic acids, we can predict the key structural features of this compound with a high degree of confidence.

Molecular Conformation

The molecule consists of a pyridine ring and a phenyl ring connected by a C-C single bond. The dihedral angle between these two rings will be a key conformational feature. While a completely planar conformation would maximize π-conjugation, steric hindrance between ortho hydrogens on the two rings typically results in a twisted conformation.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing will be dominated by a network of non-covalent interactions.[6][7] The primary forces at play are expected to be strong hydrogen bonds and weaker, but structurally significant, π-π stacking interactions.

Hydrogen Bonding Network: The most powerful interaction will be the O-H···N hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule.[8] This is a highly directional and robust interaction that often leads to the formation of infinite one-dimensional chains, or "catemers".[9] This is a common motif in the crystal structures of nicotinic acid and its derivatives.

Caption: Predicted O-H···N hydrogen-bonded catemer motif in this compound.

π-π Stacking Interactions: The presence of two aromatic rings (phenyl and pyridine) introduces the possibility of π-π stacking.[10][11][12] These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional crystal lattice by organizing the hydrogen-bonded chains. The stacking can occur between phenyl-phenyl, pyridine-pyridine, or phenyl-pyridine rings of adjacent chains. The geometry is likely to be a displaced or offset stacking arrangement rather than a direct face-to-face sandwich, which is often energetically unfavorable.[4]

Caption: Schematic of π-π stacking interactions between adjacent hydrogen-bonded chains.

Crystallographic Data & Analysis

Once a suitable crystal is analyzed by single-crystal X-ray diffraction, a set of crystallographic data is obtained. The table below presents an example of the kind of data that would be expected for a molecule like this compound, based on typical values for organic compounds.

| Parameter | Expected Value / Type | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 (Centrosymmetric) | Defines the symmetry operations within the unit cell. |

| a (Å) | 5 - 10 | Unit cell dimension. |

| b (Å) | 10 - 20 | Unit cell dimension. |

| c (Å) | 10 - 15 | Unit cell dimension. |

| β (°) ** | 90 - 110 (for Monoclinic) | Unit cell angle. |

| Volume (ų) ** | 1000 - 1500 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.2 - 1.4 | Provides an estimate of molecular packing efficiency. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

Conclusion and Future Directions

This guide provides a predictive framework for the crystal structure of this compound, grounded in the principles of supramolecular chemistry and crystallographic precedent. The dominant structural motifs are anticipated to be strong O-H···N hydrogen-bonded chains, which are further organized by π-π stacking interactions between the aromatic rings. The experimental determination of this structure will provide invaluable data for the rational design of new pharmaceutical solids and functional materials. Upon successful structure determination, it is imperative to deposit the data in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[13][14]

References

- 1. CAS 10177-12-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 10177-12-5 this compound this compound - CAS Database [chemnet.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. xray.uky.edu [xray.uky.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

Solubility profile of 5-Phenylnicotinic Acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Phenylnicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of nicotinic acid, presents a chemical structure of interest in medicinal chemistry and pharmaceutical development.[1] Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility plays a paramount role.[2][3][4][5] This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to undertake robust solubility studies, from understanding the fundamental principles of dissolution to implementing detailed experimental protocols. While extensive experimental solubility data for this compound is not widely published, this guide furnishes a framework for its systematic determination and interpretation, including an illustrative solubility dataset.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[2] Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3][4] For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[4] Insufficient solubility can lead to low and variable bioavailability, necessitating higher doses and potentially causing gastrointestinal toxicity.[2]

Beyond bioavailability, the solubility of an active pharmaceutical ingredient (API) in organic solvents is crucial for various stages of drug development:

-

Synthesis and Purification: Organic solvents are integral to the synthesis and purification of APIs. Understanding the solubility of this compound in different solvents is essential for optimizing reaction conditions, crystallization processes, and achieving the desired purity.

-

Formulation Development: The development of diverse dosage forms, such as injectables, topical preparations, and amorphous solid dispersions, relies on the solubility of the API in various organic and co-solvent systems.[3]

-

Analytical Method Development: The preparation of stock solutions and standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) and spectrophotometry requires knowledge of suitable solvents in which the API is readily soluble.[6]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value/Information | Source |

| Chemical Name | This compound | [1][7][8] |

| Synonyms | 5-Phenylpyridine-3-carboxylic acid | [1][7] |

| CAS Number | 10177-12-5 | [1][7][8] |

| Molecular Formula | C₁₂H₉NO₂ | [1][7] |

| Molecular Weight | 199.21 g/mol | [1] |

| Melting Point | 260°C | [7][9][10] |

| Boiling Point | 420.1°C at 760 mmHg | [7][10] |

| Structure | A pyridine ring with a phenyl group at the 5-position and a carboxylic acid group at the 3-position. | [1] |

| pKa | Not readily available in searched literature, but as a carboxylic acid, it is expected to be weakly acidic. | |

| LogP | 2.44680 | [9] |

The presence of both a polar carboxylic acid group and a nonpolar phenyl group suggests that this compound will exhibit varied solubility in solvents of differing polarities. The carboxylic acid moiety can engage in hydrogen bonding, while the aromatic rings are amenable to van der Waals interactions.

Theoretical Principles of Solubility

The solubility of a crystalline solid, such as this compound, in a liquid solvent is governed by a thermodynamic equilibrium. The process of dissolution can be conceptualized in three steps:

-

Lattice Energy: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavity Formation: Energy is needed to create a space or cavity in the solvent for the solute molecule.

-

Solvation: Energy is released when the solute molecule is inserted into the solvent cavity and interacts with the solvent molecules.

The overall enthalpy of the solution is the sum of the energies from these three steps. For a solute to dissolve, the Gibbs free energy of the solution must be negative. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Illustrative Solubility Profile of this compound

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Classification |

| Non-Polar | |||

| n-Hexane | 1.88 | < 0.1 | Practically Insoluble |

| Toluene | 2.38 | 1.5 | Sparingly Soluble |

| Polar Aprotic | |||

| Dichloromethane | 9.08 | 5.2 | Slightly Soluble |

| Acetone | 20.7 | 25.8 | Soluble |

| Acetonitrile | 37.5 | 15.3 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Very Soluble |

| Polar Protic | |||

| Ethanol | 24.5 | 45.1 | Freely Soluble |

| Methanol | 32.7 | 60.2 | Freely Soluble |

| Water (pH 7.0) | 80.1 | 0.8 | Very Slightly Soluble |

Disclaimer: The data in this table is for illustrative purposes only and should not be considered as experimentally verified values. Researchers must determine the solubility of this compound experimentally for their specific applications.

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method .[6] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute. For ionizable compounds like this compound, potentiometric titration offers a powerful alternative for determining the intrinsic solubility and pKa.[11][12]

Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6][13]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[14][15] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Potentiometric Titration for Intrinsic Solubility and pKa

For ionizable compounds, solubility is pH-dependent. Potentiometric titration can be used to determine the intrinsic solubility (the solubility of the neutral species) and the pKa.[11][12]

Principle: A solution or suspension of the weak acid (this compound) is titrated with a strong base. The pH is monitored as a function of the volume of titrant added. The resulting titration curve can be analyzed to determine the pKa and, with further calculations, the intrinsic solubility.

Protocol Outline:

-

Preparation: Prepare a suspension of this compound in water or a co-solvent system at a known concentration.

-

Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The intrinsic solubility can be calculated from the titration data by analyzing the regions of the curve where the solid is in equilibrium with the dissolved species.[11][16]

Figure 2: Logical flow for determining pKa and intrinsic solubility via potentiometric titration.

Conclusion

The solubility profile of this compound in organic solvents is a critical dataset for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding and determining this essential physicochemical property. By employing robust experimental methodologies such as the shake-flask method and potentiometric titration, researchers can generate the high-quality solubility data needed to guide synthesis, purification, formulation, and analytical development. A thorough understanding of the solubility of this compound will ultimately de-risk its development pathway and accelerate its journey from a promising molecule to a valuable medicine.

References

- 1. CAS 10177-12-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. seppic.com [seppic.com]

- 5. jmpas.com [jmpas.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. 10177-12-5 this compound this compound - CAS Database [chemnet.com]

- 8. This compound | 10177-12-5 [chemicalbook.com]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. who.int [who.int]

- 16. researchgate.net [researchgate.net]

Introduction: The Emerging Therapeutic Potential of 5-Phenylnicotinic Acid Scaffolds

An In-depth Technical Guide to the Potential Biological Activities of 5-Phenylnicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its derivatives, nicotinic acid (Vitamin B3) and its analogues have garnered significant attention for their diverse pharmacological activities.[2][3] The introduction of a phenyl group at the 5-position of the nicotinic acid core creates this compound, a class of compounds with a unique three-dimensional structure that has proven to be a fertile ground for the discovery of novel therapeutic agents. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, making them a compelling subject for drug discovery and development.

This technical guide provides a comprehensive overview of the current research on the biological activities of this compound derivatives. It is designed to serve as a resource for researchers and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the therapeutic potential of this promising class of molecules.

Anticancer Activity: Targeting Key Signaling Pathways

Several derivatives of nicotinic acid, including those with a phenyl substituent, have shown significant potential as anticancer agents.[3] A key area of investigation has been their ability to inhibit critical enzymes involved in tumor growth and angiogenesis, such as receptor tyrosine kinases.

Mechanism of Action: VEGFR-2 Inhibition

A prominent mechanism underlying the anticancer effects of certain this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to apoptosis and a reduction in tumor size.

One notable study highlighted a compound, designated as 5c, which exhibited potent and selective inhibition of VEGFR-2 with an IC50 value of 0.068 μM.[4][5] This compound was found to reduce both total and phosphorylated VEGFR-2 levels, leading to a 4.3-fold increase in caspase-3 levels, a key marker of apoptosis.[4][5]

Caption: VEGFR-2 signaling pathway and its inhibition by a this compound derivative.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives has been evaluated against various human cancer cell lines. The following table summarizes the cytotoxic activity of selected compounds.

| Compound | Cancer Cell Line | GI50 (μM) | Reference Drug (GI50, μM) | Reference |

| 5c | HCT-15 (Colon) | < 0.1 | Doxorubicin (>10) | [4] |

| 5c | PC-3 (Prostate) | < 0.1 | Doxorubicin (>10) | [4] |

| 3f | NCI-60 Panel (Mean) | 3.3 | Erlotinib (7.68) | [6] |

| 4e | NCI-60 Panel (Mean) | 0.83 | - | [7] |

GI50: The concentration required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HCT-15, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 μL of fresh medium and 10 μL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of nicotinic acid have also been explored for their antimicrobial properties against a range of pathogenic microbes.[8][9]

Spectrum of Activity

Studies have shown that certain this compound derivatives, particularly nicotinamidine derivatives, are effective against both Gram-positive and Gram-negative bacteria.[1][7] For instance, some compounds have demonstrated excellent minimum inhibitory concentration (MIC) values, comparable to the antibiotic ampicillin, against Staphylococcus aureus.[1][7] Acylhydrazone derivatives have also shown very significant activity against Gram-positive bacteria.[10][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative compounds against various bacterial strains.

| Compound | Bacterial Strain | MIC (μM) | Reference Drug (MIC, μM) | Reference |

| 4a | Staphylococcus aureus | 10 | Ampicillin (~10) | [1][7] |

| 4b | Staphylococcus aureus | 10 | Ampicillin (~10) | [1][7] |

| 13 | S. epidermidis ATCC 12228 | 1.95 | - | [11] |

| 13 | S. aureus ATCC 43300 (MRSA) | 7.81 | - | [11] |

| 25 | Bacillus subtilis ATCC 6633 | 7.81 | - | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add 5 μL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity: Modulation of Chemokine Expression

Nicotinic acid is known to possess anti-inflammatory properties, and its derivatives are being investigated for similar effects.[12][13]

Mechanism of Action

The anti-inflammatory effects of nicotinic acid are mediated, in part, through the G-protein-coupled receptor GPR109A.[13] Activation of this receptor in adipocytes has been shown to suppress the expression of pro-inflammatory chemokines such as fractalkine, RANTES, and MCP-1, which are induced by TNF-α.[12][13] This suppression of chemokines can reduce the recruitment of macrophages to sites of inflammation, a key process in atherosclerosis.[12] Additionally, nicotinic acid can upregulate the expression of the anti-inflammatory adipokine, adiponectin.[13]

Caption: Anti-inflammatory mechanism of nicotinic acid derivatives in adipocytes.

Experimental Protocol: Measurement of Chemokine Expression (RT-qPCR)

Materials:

-

3T3-L1 adipocytes

-

TNF-α

-

Test compounds

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., fractalkine, MCP-1, RANTES)

Procedure:

-

Cell Culture and Treatment: Culture 3T3-L1 adipocytes and treat with TNF-α in the presence or absence of the test compounds for a specified time (e.g., 4 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform quantitative real-time PCR using primers for the target chemokines and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Enzyme Inhibition: A Potential Route for Diabetes Treatment

Derivatives of 5-amino-nicotinic acid have been identified as inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion.[2][14] Inhibition of these enzymes can delay the absorption of glucose, making these compounds potential therapeutic agents for type 2 diabetes.[2]

Quantitative Data: IC50 Values for Enzyme Inhibition

| Compound | Enzyme | IC50 (µg/mL) | Reference |

| 4 | α-Glucosidase | 12.01 ± 0.09 | [14] |

| 2 | α-Glucosidase | 12.72 ± 0.12 | [14] |

| 7 | α-Glucosidase | 12.79 ± 0.17 | [14] |

| 8 | α-Amylase | 12.99 ± 0.09 | [14] |

Experimental Protocol: α-Glucosidase Inhibition Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate

-

96-well plate and microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, mix the test compound with α-glucosidase solution in phosphate buffer.

-

Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

-

Substrate Addition: Add pNPG to start the reaction.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Stop Reaction: Stop the reaction by adding sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotective Potential: An Area for Future Exploration

While direct studies on the neuroprotective effects of this compound derivatives are limited, the broader class of phenolic acids has been extensively studied for its ability to protect neurons from damage.[15][16] These compounds can ameliorate conditions such as neuroinflammation, apoptosis, and glutamate-induced toxicity.[15][16] The presence of both a phenyl group and a carboxylic acid moiety in this compound suggests that its derivatives may also possess neuroprotective properties, representing a promising avenue for future research.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and nicotinic acid rings.[17]

-

Anticancer Activity: The substitution pattern on the terminal phenyl ring can modulate the activity from cytostatic to cytotoxic.[1][7]

-

Antimicrobial Activity: For anilides and phenyl esters of piperidinecarboxylic acids (related to nicotinic acid), amides are generally more active than esters, and para-substituted derivatives are more active than meta-substituted ones.[18] Lipophilicity and increased electron density on the phenyl ring tend to enhance activity.[18]

-

Enzyme Inhibition: For α-amylase inhibition, the presence of halogens (F, Cl, Br) at the para position of the phenyl ring appears to be ideal.[14]

References

- 1. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 5-Phenylnicotinic Acid: A Framework for a Hypothesis-Driven Investigation of Enzyme Inhibition

An In-depth Technical Guide for Researchers

Abstract: 5-Phenylnicotinic acid (CAS: 10177-12-5) is a derivative of nicotinic acid (Vitamin B3), a fundamental building block in cellular metabolism and a privileged scaffold in medicinal chemistry.[1] While the specific enzymatic targets of this compound are not extensively documented in peer-reviewed literature, the nicotinic acid framework is present in a multitude of compounds known to inhibit diverse classes of enzymes. This guide moves beyond a simple data summary and instead provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals. It details the necessary experimental workflows to rigorously characterize the mechanism of action of this compound, or any novel compound, as a potential enzyme inhibitor. By synthesizing established biochemical principles with field-proven methodologies, this document serves as a technical manual for elucidating inhibitory mechanisms, from initial screening to detailed kinetic analysis.

The Nicotinic Acid Scaffold: A Proven Pharmacophore for Enzyme Inhibition

Nicotinic acid and its derivatives are recognized for a wide range of biological activities, many of which stem from their ability to interact with and modulate the function of enzymes. The pyridine ring and the carboxylic acid moiety provide key interaction points—the nitrogen atom can act as a hydrogen bond acceptor or coordinate with metal ions, while the carboxylate can form salt bridges or hydrogen bonds. The addition of a phenyl group at the 5-position, as in this compound, introduces a large, hydrophobic substituent that can drive binding into specific pockets through van der Waals forces and π-π stacking interactions.

A survey of the literature reveals that nicotinic acid derivatives have been successfully developed as inhibitors for a variety of important enzyme targets, underscoring the potential of this chemical class.

Table 1: Documented Enzyme Inhibitory Activities of Nicotinic Acid and its Derivatives

| Enzyme Target Class | Specific Enzyme(s) | Derivative Type | Mechanism of Action |

| Oxidoreductases | Cytochrome P450 (CYP2D6, CYP3A4, CYP2E1) | Nicotinic Acid, Nicotinamide | Coordination of pyridine nitrogen to heme iron.[2][3] |

| Cyclooxygenase-2 (COX-2) | Various novel nicotinates | Potent and selective inhibition, likely competitive.[4][5] | |

| Ornithine Decarboxylase (ODC) | Nicotinic Acid, Nicotinamide | Inhibition of DEN-induced ODC activity.[6] | |

| Hydrolases | α-Amylase & α-Glucosidase | Novel 6-substituted derivatives | Noncompetitive inhibition.[7][8] |

| Ligases | Acetyl-CoA Carboxylase | Nicotinic Acid | Mixed inhibition affecting substrate affinity and Vmax.[9] |

| Transferases | Diacylglycerol O-acyltransferase 2 (DGAT2) | Nicotinic Acid | Direct, noncompetitive inhibition.[10] |

| Kinases | VEGFR-2 | Novel substituted derivatives | Potent inhibition (IC50 = 0.068 µM).[11] |

Formulating a Hypothesis: Potential Mechanisms of this compound

Based on its structure and the established activities of its analogs, we can formulate several primary hypotheses for the inhibitory action of this compound:

-

Hypothesis 1: Inhibition of Heme-Containing Enzymes. The exposed pyridine nitrogen of this compound makes it a candidate for inhibiting heme-containing enzymes, such as Cytochrome P450s, through direct coordination with the heme iron, similar to nicotinic acid itself.[2][3]

-

Hypothesis 2: Targeting Hydrophobic Active Sites. The phenyl group provides significant hydrophobicity. This suggests that this compound may selectively target enzymes with well-defined hydrophobic pockets adjacent to polar binding regions, such as cyclooxygenases (COX) or certain protein kinases.[4][11]

-

Hypothesis 3: Noncompetitive or Allosteric Inhibition. The nicotinic acid scaffold has been shown to produce noncompetitive inhibitors for enzymes like α-glucosidase.[7][8] This mode of action, where the inhibitor binds to a site other than the active site (an allosteric site), is a plausible mechanism for this compound.

These hypotheses are not mutually exclusive but provide a logical starting point for an empirical investigation. The following sections detail the experimental workflow required to test these hypotheses and definitively characterize the compound's mechanism of action.

Experimental Workflow for Characterizing an Enzyme Inhibitor

The following protocols provide a self-validating system for identifying and characterizing the inhibitory mechanism of a compound like this compound against a chosen target enzyme.

Caption: General workflow for enzyme inhibitor characterization.

Part A: Initial Screening and IC50 Determination

The first step is to confirm inhibitory activity and determine the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value).

Protocol 1: IC50 Determination

-

Reagent Preparation:

-

Enzyme Stock: Prepare a concentrated stock of the target enzyme in a suitable buffer that ensures stability and activity.

-

Substrate Stock: Prepare a concentrated stock of the enzyme's substrate. The final concentration used in the assay should ideally be at or near the Michaelis constant (Km) for robust results.

-

Inhibitor Stock: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Prepare the buffer in which the reaction will be run. This should be optimized for pH and ionic strength to support maximal enzyme activity.

-

-

Assay Setup (96-well plate format):

-

Create a serial dilution of the this compound stock solution. Typically, an 11-point curve with a 1:3 dilution factor is effective, plus a no-inhibitor control (vehicle only, e.g., DMSO).

-

To each well, add the assay buffer and the corresponding concentration of the inhibitor (or vehicle).

-

Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to all wells simultaneously.

-

-

Data Collection:

-

Measure the reaction rate by monitoring the formation of product or depletion of substrate over time using an appropriate detection method (e.g., absorbance, fluorescence). Ensure measurements are taken within the linear phase of the reaction.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Part B: Elucidating the Mechanism of Reversible Inhibition

If the compound is a reversible inhibitor, its mechanism can be determined by systematically varying the concentrations of both the substrate and the inhibitor.

Caption: Models of reversible enzyme inhibition.

Protocol 2: Kinetic Analysis for MOA Determination

-

Experimental Design:

-

This experiment is performed as a matrix. You will measure the enzyme reaction rate across a range of substrate concentrations AND a range of inhibitor concentrations.

-

Substrate Concentrations: Choose at least 5-7 concentrations, ranging from approximately 0.2 * Km to 10 * Km.

-

Inhibitor Concentrations: Choose at least 4-5 concentrations, including a zero-inhibitor control. Concentrations should be based on the previously determined IC50 (e.g., 0, 0.5 * IC50, 1 * IC50, 2 * IC50, 5 * IC50).

-

-

Assay Procedure:

-

For each inhibitor concentration, perform a full substrate titration curve, measuring the initial reaction velocity (v₀) at each substrate concentration.

-

The setup is similar to the IC50 assay, but both substrate and inhibitor concentrations are varied according to the matrix design.

-

-

Data Analysis and Interpretation:

-

The most common method of visualization is the Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]).

-

Plot the data for each inhibitor concentration on the same graph. The pattern of the lines reveals the mechanism of inhibition:

-

Competitive Inhibition: Lines will intersect on the y-axis. (Vmax is unchanged, apparent Km increases).

-

Noncompetitive Inhibition: Lines will intersect on the x-axis. (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: Lines will be parallel. (Both Vmax and Km decrease).

-

Mixed Inhibition: Lines will intersect in the upper-left quadrant (not on an axis). (Vmax decreases, Km may increase or decrease).

-

-

For more accurate determination of kinetic parameters (Km, Vmax, Ki), fit the raw data (v₀ vs. [S]) directly to the appropriate Michaelis-Menten equations for each inhibition model using non-linear regression software.

-

Part C: Investigating Time-Dependent or Irreversible Inhibition

Some inhibitors, often called suicide inhibitors, form a covalent bond with the enzyme, leading to irreversible inactivation.[12][13] This is often characterized by a time-dependent increase in inhibition.

Protocol 3: Test for Time-Dependent Inhibition

-

Experimental Design:

-

The key variable in this experiment is the pre-incubation time of the enzyme with the inhibitor before the substrate is added.

-

Use a single, fixed concentration of inhibitor (e.g., 3-5 times the IC50) and a fixed, saturating concentration of substrate.

-

-

Assay Procedure:

-

Prepare multiple identical tubes/wells containing buffer, enzyme, and inhibitor.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the reaction in one of the tubes by adding substrate.

-

Measure the initial reaction velocity immediately after adding the substrate.

-

A control experiment should be run in parallel where the enzyme is pre-incubated in buffer alone to account for any inherent instability.

-

-

Data Analysis and Interpretation:

-

Plot the measured enzyme activity (or reaction rate) against the pre-incubation time.

-

If the inhibition is rapid and reversible, the activity will be low but constant across all pre-incubation times.

-

If the compound is a time-dependent or irreversible inhibitor, the measured enzyme activity will decrease as the pre-incubation time increases, indicating a progressive inactivation of the enzyme.

-

Conclusion and Future Directions

While the specific inhibitory profile of this compound remains to be fully elucidated, its chemical structure, based on the versatile nicotinic acid scaffold, strongly suggests potential as an enzyme inhibitor. The true scientific value lies not in speculation, but in rigorous, empirical investigation. The protocols and logical framework presented in this guide provide the necessary tools for any researcher to take a novel compound like this compound and systematically uncover its mechanism of action. Such studies are fundamental to the fields of pharmacology and drug development, transforming a simple molecule into a potential therapeutic lead or a valuable tool for probing biological pathways.

References

- 1. CAS 10177-12-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [Mechanism of nicotinic acid inhibition of the reaction catalyzed by acetyl-CoA carboxylase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

In Silico Modeling of 5-Phenylnicotinic Acid Receptor Binding: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 5-Phenylnicotinic Acid's interaction with its putative biological targets. Recognizing the audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, scientifically-grounded workflow, explaining the rationale behind methodological choices and emphasizing self-validating systems to ensure the robustness of computational predictions. We will navigate the critical steps from target identification to the intricate dynamics of ligand-receptor interactions, culminating in a model that can confidently guide further experimental validation and drug design initiatives.

Introduction

This compound, a derivative of nicotinic acid (Niacin), belongs to a chemical class with known pharmacological significance. Nicotinic acid itself is a well-established therapeutic agent, primarily acting on the G-protein coupled receptor (GPCR) GPR109A (Hydroxycarboxylic Acid Receptor 2) to modulate lipid metabolism.[1] Derivatives of nicotinic acid have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Given this precedent, it is scientifically plausible to hypothesize that this compound may also exert its biological effects through interaction with one or more protein targets, potentially including GPCRs or various enzymes.[5][6]

In silico modeling provides a powerful, resource-efficient avenue to explore these potential interactions at an atomic level.[7] By simulating the binding event between this compound (the ligand) and a candidate protein (the receptor), we can predict the binding affinity, identify key interacting residues, and generate hypotheses about the compound's mechanism of action. This guide will delineate a complete workflow for such an investigation.

Part 1: Target Identification and Structural Characterization

The foundational step in any structure-based drug design project is the identification and preparation of the target receptor. As the specific receptor for this compound is not definitively established, we will proceed by outlining a strategy centered on a high-probability candidate, GPR109A, based on its structural relationship to nicotinic acid.

Hypothesized Target: GPR109A (Niacin Receptor)

The niacin receptor, GPR109A, is a member of the Class A GPCR family and is the primary target for the lipid-lowering effects of nicotinic acid.[1][8] The recent availability of its cryo-electron microscopy (cryo-EM) structure provides a high-quality template for computational studies.[1][9]

Actionable Protocol: Receptor Structure Acquisition and Preparation

-

Structure Retrieval : Download the cryo-EM structure of the human GPR109A receptor in complex with niacin from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 8IY9 .[1]

-

Initial Cleaning : Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, Schrödinger Maestro). Remove all non-essential molecules, including water, lipids, and co-factors not critical to the binding site. Retain the G-protein subunits only if their interface is part of the intended study. For ligand binding studies, isolating the receptor is often sufficient.

-

Structural Refinement :

-

Check for Missing Residues/Atoms : Use the software's structure preparation tools to identify and repair any missing side chains or loops in the protein.[10]

-

Protonation : Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at a physiological pH (e.g., pH 7.4). This step is critical as hydrogen bonds are fundamental to ligand binding.

-

Energy Minimization : Perform a constrained energy minimization of the protein structure. This relieves any steric clashes or unfavorable geometries introduced during the preparation steps, while keeping the backbone atoms close to the experimentally determined coordinates.

-

Part 2: The Core Modeling Workflow

With a prepared receptor structure, we now detail the sequential process of simulating the binding of this compound.

Ligand Preparation

The accuracy of the ligand's 3D conformation and charge distribution is as crucial as the receptor's.

Actionable Protocol: this compound Structure Preparation

-

2D to 3D Conversion : Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

-

Energy Minimization : Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, sterically favorable conformation.

-

Charge Calculation : Assign partial atomic charges. For drug-like molecules, methods like AM1-BCC or the use of established force fields such as OPLS are common.

-

File Format Conversion : Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2 or .sdf).[11]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[12][13] This provides a static snapshot of the most likely binding pose and an estimate of the binding affinity.

Actionable Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor for Docking : Convert the prepared protein PDB file to the PDBQT format, which includes atomic charges and atom type definitions.

-

Define the Binding Site (Grid Box Generation) :

-

Rationale : The docking algorithm needs a defined search space. Since we are hypothesizing GPR109A as the target, we can use the binding site of the co-crystallized niacin in PDB ID 8IY9 as the center of our search grid.[1]

-

Execution : In your docking software interface (e.g., AutoDock Tools), center a grid box on the niacin binding pocket.[14] The size of the box should be large enough to accommodate the this compound ligand and allow for rotational and translational sampling.

-

-

Configure and Run Docking :

-

Analysis of Results :

-

The primary output will be a set of predicted binding poses ranked by a scoring function (in kcal/mol). The lower the score, the more favorable the predicted binding affinity.

-

Visualize the top-ranked poses within the receptor's active site. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of GPR109A.

-

Visualization: Molecular Docking Workflow

Caption: A flowchart of the key steps in a typical molecular docking experiment.

Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, biological systems are dynamic. MD simulations offer a way to observe the behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system.[15]

Actionable Protocol: GROMACS MD Simulation

-

System Preparation :

-

Combine Protein-Ligand : Use the best-ranked pose from docking to create a protein-ligand complex file.

-

Force Field and Topology : Generate topology files for both the protein (e.g., using CHARMM36m force field) and the ligand (e.g., using CGenFF server or similar).[15] These files describe the bonded and non-bonded parameters for every atom.

-

Solvation : Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment.

-

Ionization : Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge.[15]

-

-

Simulation Execution :

-

Energy Minimization : Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.

-

Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).[16]

-

Production Run : Run the simulation for a desired length of time (e.g., 100 nanoseconds). During this phase, the atomic coordinates (trajectory) are saved at regular intervals.

-

-

Trajectory Analysis :

-

RMSD (Root Mean Square Deviation) : Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates a stable binding pose.

-

RMSF (Root Mean Square Fluctuation) : Plot the RMSF of protein residues to identify flexible regions.

-